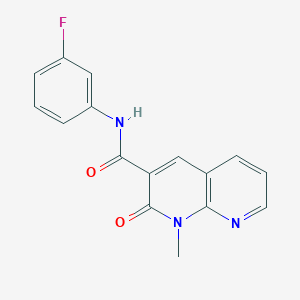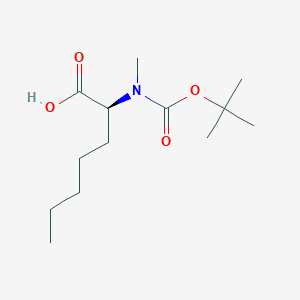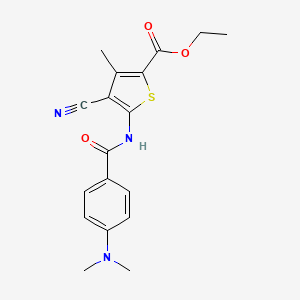![molecular formula C17H22N2O3S B2700840 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide CAS No. 850626-80-1](/img/structure/B2700840.png)
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide” is a complex organic compound. Based on its structure, it likely contains a thiophene ring, a dimethylamino group, and a dimethoxybenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and thiophenes .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Compounds with similar structures can exhibit a wide range of properties, including pH sensitivity and temperature responsiveness .Applications De Recherche Scientifique
Synthesis and Evaluation of Derivatives :
- A study by Ravichandiran et al. (2015) focused on synthesizing and characterizing new derivatives of a similar compound for their antibacterial properties. Their research included molecular docking and antibacterial evaluation against specific bacterial strains (Ravichandiran et al., 2015).
Investigation of Anti-Diabetic and Anti-Inflammatory Activities :
- Gopi and Dhanaraju (2018) conducted research on novel Mannich base derivatives related to the compound . They evaluated these compounds for their anti-diabetic and anti-inflammatory activities, demonstrating significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).
Photodynamic Properties for Cancer Treatment :
- Detty et al. (2004) explored the photodynamic properties of similar compounds in the context of treating cancer. Their study involved synthesizing thio and seleno analogues of tetramethylrosamine, which demonstrated efficacy as photosensitizers against cancer cells in vitro (Detty et al., 2004).
Antioxidant Activity Evaluation :
- A study by Queiroz et al. (2007) involved synthesizing new derivatives of a related compound and evaluating their antioxidant properties through various methods. This research contributes to understanding the structure-activity relationships of these compounds (Queiroz et al., 2007).
Investigation as Imaging Agents for Amyloid Plaque :
- Hausner et al. (2009) synthesized novel derivatives and evaluated their potential as imaging probes for Alzheimer's Disease-related amyloid plaque. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Hausner et al., 2009).
Study of Anion Sensing Properties :
- Wu et al. (2006) designed a series of compounds similar to the compound as anion sensors. This research helps in understanding the substituent effect and the anion binding constants of these sensors (Wu et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)13(15-9-6-10-23-15)11-18-17(20)12-7-5-8-14(21-3)16(12)22-4/h5-10,13H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYCUQSLMYGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)


![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)